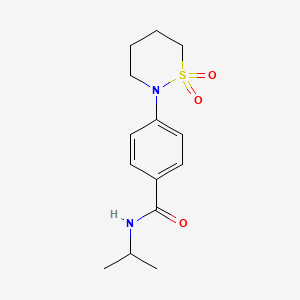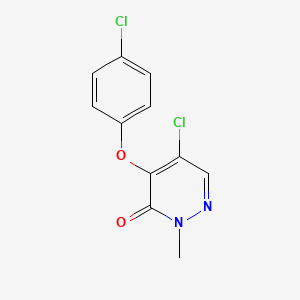![molecular formula C15H22N2O4S B5689528 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)
1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in various scientific research applications.
作用机制
The mechanism of action of 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood. However, it has been proposed that it exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been suggested that it inhibits the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity. Additionally, it has been proposed that it inhibits the activity of acetylcholinesterase by binding to its active site, leading to an increase in the concentration of acetylcholine in the brain.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its anti-inflammatory activity. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain.
实验室实验的优点和局限性
One of the advantages of using 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. Additionally, its anti-inflammatory and acetylcholinesterase inhibitory activities make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease. However, one of the limitations of using 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxicity against normal cells at high concentrations.
未来方向
There are several future directions for the study of 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine. One direction is to further investigate its mechanism of action, particularly with regards to its antitumor activity. Another direction is to explore its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, future studies could focus on the development of analogs of 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine with improved potency and selectivity for specific targets.
合成方法
The synthesis of 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine involves the reaction of 1-(ethylsulfonyl)piperazine with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
科学研究应用
1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine has been studied for its potential use in various scientific research applications. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
属性
IUPAC Name |
1-(4-ethylsulfonylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-10-8-16(9-11-17)15(18)12-21-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZSCTQSOKZQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-chloro-6-fluorobenzyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689452.png)

![1,3-dimethyl-5-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5689457.png)


![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)
![5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)
![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)

![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)